

# The Function of Dom34 in Non-Stop Decay (NSD): A Technical Guide

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**Abstract:** The integrity of the transcriptome is paramount for cellular homeostasis. Eukaryotic cells have evolved sophisticated mRNA surveillance mechanisms to identify and eliminate aberrant transcripts, thereby preventing the synthesis of potentially toxic proteins and recycling stalled ribosomes. Non-Stop Decay (NSD) is a critical quality control pathway that targets mRNAs lacking a stop codon. This guide provides an in-depth technical overview of the molecular machinery at the core of NSD, focusing on the structure, function, and mechanism of the Dom34:Hbs1 complex, a key player in the recognition and resolution of stalled ribosomes.

## Introduction to Non-Stop Decay (NSD)

Translation is a cyclical process that must terminate correctly to release a functional protein and recycle the ribosome. Aberrant transcripts that lack a termination codon—arising from premature polyadenylation, point mutations, or improper mRNA processing—trap ribosomes at their 3' ends.<sup>[1][2]</sup> This stalling depletes the pool of available translation machinery. The Non-Stop Decay (NSD) pathway is a specialized surveillance mechanism that resolves these stalled complexes.<sup>[3]</sup> It facilitates the degradation of the faulty mRNA, the release and degradation of the nascent polypeptide, and the recycling of the ribosomal subunits.<sup>[1]</sup> Central to this process are the proteins Dom34 (known as Pelota in metazoans) and its partner, Hbs1.<sup>[4][5]</sup>

## The Dom34:Hbs1 Complex: A Structural and Functional Analog of the Termination Complex

The Dom34:Hbs1 complex is the primary effector of ribosome rescue in NSD. Structurally and functionally, it mimics the canonical translation termination complex, eRF1:eRF3.[6][7]

- Dom34 (Pelota): This protein is a structural homolog of the eukaryotic release factor 1 (eRF1).[4] It comprises three domains. Its central and C-terminal domains are structurally homologous to those of eRF1. However, the N-terminal domain of Dom34 is distinct; it adopts an Sm-like fold, differing from the eRF1 N-terminal domain which is responsible for stop codon recognition.[6] This structural divergence allows Dom34 to function in a stop-codon-independent manner.[6]
- Hbs1: This protein is a member of the translational GTPase superfamily and a close homolog of eRF3.[4] Hbs1 binds and hydrolyzes GTP, which is essential for the function of the complex.[5] It forms a stable complex with Dom34 and is believed to deliver it to the A-site of the stalled ribosome, analogous to how eRF3 delivers eRF1 during canonical termination.[4][8]

Together, Dom34 and Hbs1 form a sophisticated molecular machine designed to recognize stalled ribosomes with an empty A-site and trigger their disassembly.

## Core Mechanism of Dom34-Mediated Ribosome Rescue in NSD

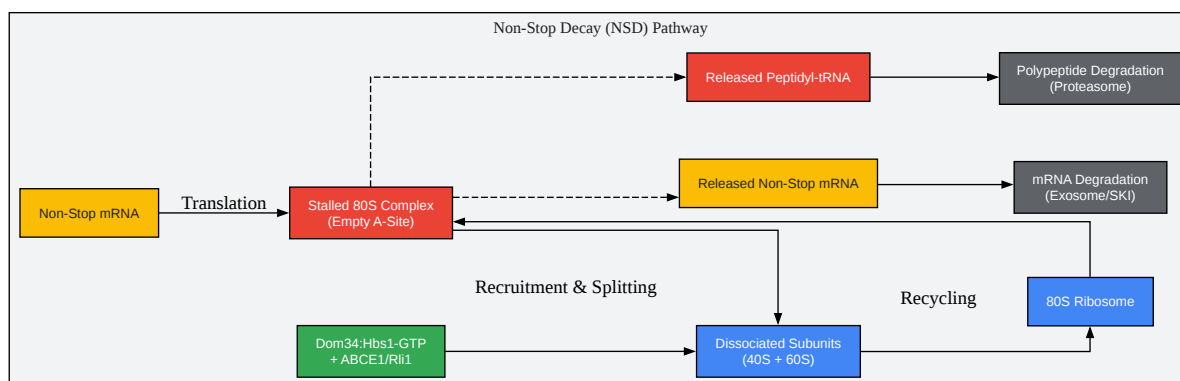
The NSD pathway can be delineated into a series of coordinated molecular events, culminating in the recycling of the stalled ribosome. The process is critically dependent on the Dom34:Hbs1 complex and the ATPase ABCE1 (Rli1 in yeast).

- Ribosome Stalling: A ribosome translating a non-stop mRNA reaches the 3' poly(A) tail and stalls, as there is no stop codon to recruit termination factors.[1]
- Recognition and Binding: The Dom34:Hbs1 complex, with Hbs1 in its GTP-bound state, recognizes the stalled ribosome. Cryo-EM studies reveal that the complex binds in the ribosomal A-site.[9][10][11] The N-terminal domain of Dom34 inserts into the mRNA entry channel, acting as a sensor for the absence of downstream mRNA.[9]
- Ribosome Dissociation: Upon binding, GTP hydrolysis by Hbs1, coupled with the activity of the essential ATPase ABCE1/Rli1, induces a conformational change that promotes the

dissociation of the 80S ribosome into its 40S and 60S subunits.[12][13]

- **Component Release and Degradation:** Ribosome splitting releases the aberrant mRNA, the peptidyl-tRNA (the nascent polypeptide still attached to its tRNA), and associated factors.[5] The nonstop mRNA is subsequently degraded by the 3'-5' RNA exosome, a process often facilitated by the Ski complex.[1][4] The released polypeptide is targeted for degradation by the proteasome.

This rescue operation is essential for maintaining a functional pool of ribosomes and preventing the accumulation of aberrant proteins.



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Fig. 1: The core signaling pathway of Dom34-mediated Non-Stop Decay.

## Quantitative Analysis of Dom34:Hbs1 Activity

Biochemical and in vivo studies have provided quantitative insights into the efficiency and dynamics of the NSD pathway. The data highlights the coordinated action of the factors involved in ribosome rescue.

Parameter	Measurement	Organism/System	Significance	Reference
Peptidyl-tRNA Release Rate	~0.25 min <sup>-1</sup> (Dom34:Hbs1) vs. ~3.7 min <sup>-1</sup> (eRF1:eRF3)	Yeast (in vitro)	Dom34:Hbs1 activity is ~15-fold slower than canonical termination, suggesting a specialized, rather than general, release mechanism.	[5]
Ribosome Splitting Rate	~0.91 min <sup>-1</sup> (with Dom34/Hbs1/Rli1)	Yeast (in vitro)	Demonstrates efficient dissociation of inactive ribosomes. The rate decreases ~50-fold in the absence of Dom34.	[14]
Hbs1 GTPase Activity	Strictly dependent on both 80S ribosomes and Dom34/Pelota	Mammalian (in vitro)	Confirms that the ribosome is the allosteric activator of the complex, ensuring activity is localized to the target.	[13]
Ribosome Occupancy	>10-fold increase at stall sites in dom34Δ vs. WT	Yeast (in vivo)	Ribosome profiling data confirms Dom34 is essential for clearing stalled ribosomes from	[15]

truncated  
mRNAs in vivo.

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## Key Experimental Methodologies

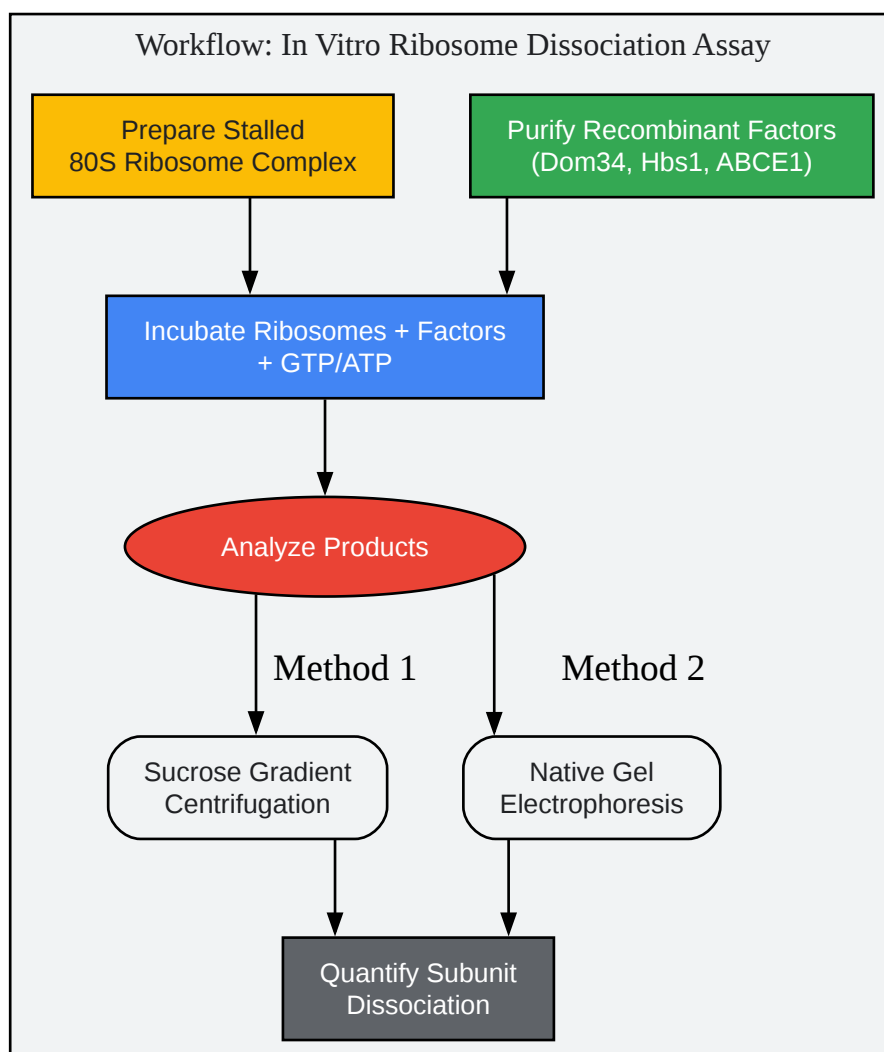
The elucidation of the NSD pathway has been driven by a combination of genetic, biochemical, and structural biology techniques.

### In Vitro Reconstitution of Ribosome Dissociation

This biochemical approach directly assesses the function of purified components in ribosome recycling.

- Objective: To demonstrate that the Dom34:Hbs1 complex, in conjunction with ABCE1/Rli1, is necessary and sufficient to dissociate stalled 80S ribosomes.
- Protocol:
  - Preparation of Stalled Ribosomes: Stalled elongation complexes are assembled in vitro using purified 40S and 60S ribosomal subunits, a synthetic non-stop mRNA template, and charged tRNAs.
  - Recombinant Protein Purification: Dom34, Hbs1, and ABCE1/Rli1 are expressed and purified, typically from *E. coli*.
  - Dissociation Reaction: The stalled 80S complexes are incubated with the purified proteins and a nucleotide source (ATP and GTP, or non-hydrolyzable analogs for trapping intermediates).
  - Analysis: The reaction products are analyzed to quantify ribosome splitting and peptidyl-tRNA release. Common methods include:
    - Sucrose Density Gradient Centrifugation: Separates 80S monosomes from dissociated 40S and 60S subunits.
    - Native Gel Electrophoresis: Resolves intact 80S complexes from free subunits, allowing for visualization and quantification if components are radioactively or fluorescently

labeled.[5]



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Fig. 2: Experimental workflow for an in vitro ribosome dissociation assay.

## Ribosome Profiling

This high-throughput sequencing technique provides a genome-wide snapshot of ribosome positions in vivo, identifying sites of translational stalling.

- Objective: To identify the in vivo substrates of Dom34 by comparing ribosome density maps between wild-type and dom34Δ cells.

- Protocol:
  - Arrest Translation: Cells are treated with an elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on mRNAs.
  - Nuclease Footprinting: Cell lysates are treated with RNase to digest all mRNA not protected by ribosomes. The resulting ~28-nucleotide ribosome-protected fragments (RPFs) are isolated.
  - Sequencing: The RPFs are converted into a cDNA library and subjected to deep sequencing.
  - Data Analysis: Reads are mapped to the transcriptome. A significant increase in ribosome density at the 3' ends of transcripts or on truncated mRNAs in dom34Δ cells compared to wild-type cells indicates these are direct targets of Dom34-mediated rescue.[\[15\]](#)

## Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in visualizing the Dom34:Hbs1 complex directly on the stalled ribosome, providing a structural basis for its mechanism.

- Objective: To determine the high-resolution 3D structure of the Dom34:Hbs1 complex bound to a stalled 80S ribosome.
- Protocol:
  - Complex Assembly: Stalled ribosome complexes are formed in vitro as described above and incubated with Dom34:Hbs1 and a non-hydrolyzable GTP analog (e.g., GDPNP) to trap the complex on the ribosome.
  - Vitrification: The sample is rapidly frozen in a thin layer of amorphous ice to preserve its native structure.
  - Data Collection & Processing: A large dataset of particle images is collected using a transmission electron microscope. These 2D images are then computationally aligned and averaged to reconstruct a high-resolution 3D map of the complex.[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Broader Roles and Implications for Drug Development

While central to NSD, the function of Dom34:Hbs1 extends to other quality control pathways, including No-Go Decay (NGD), which targets ribosomes stalled by other impediments like strong mRNA secondary structures.[5] The complex also plays a general role in recycling inactive ribosomes that accumulate during cellular stress, thereby facilitating a rapid restart of translation upon recovery.[12][16][17]

The central role of Dom34/Pelota in maintaining protein homeostasis makes it a potential target for therapeutic intervention. Modulating the activity of mRNA surveillance pathways could be beneficial in diseases caused by nonsense mutations (where inhibiting the pathway might restore protein function) or in cancers that rely on high translational throughput. A deeper understanding of the Dom34-mediated rescue mechanism is therefore crucial for the development of novel therapeutic strategies targeting protein synthesis and quality control.

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